Cas no 141920-17-4 (4-tert-butylpyridine-2,6-dicarbonitrile)

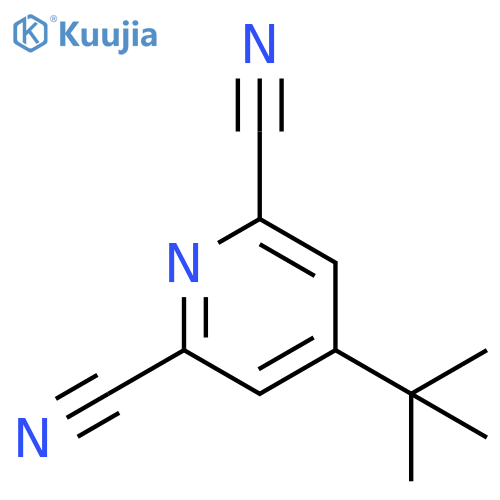

141920-17-4 structure

商品名:4-tert-butylpyridine-2,6-dicarbonitrile

CAS番号:141920-17-4

MF:C11H11N3

メガワット:185.225141763687

CID:4597741

4-tert-butylpyridine-2,6-dicarbonitrile 化学的及び物理的性質

名前と識別子

-

- 4-tert-butylpyridine-2,6-dicarbonitrile

-

- インチ: 1S/C11H11N3/c1-11(2,3)8-4-9(6-12)14-10(5-8)7-13/h4-5H,1-3H3

- InChIKey: ORAHYPJJQPOIHL-UHFFFAOYSA-N

- ほほえんだ: C1(C#N)=NC(C#N)=CC(C(C)(C)C)=C1

4-tert-butylpyridine-2,6-dicarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6479303-0.25g |

4-tert-butylpyridine-2,6-dicarbonitrile |

141920-17-4 | 95% | 0.25g |

$666.0 | 2023-07-10 | |

| Enamine | EN300-6479303-1.0g |

4-tert-butylpyridine-2,6-dicarbonitrile |

141920-17-4 | 95% | 1.0g |

$1343.0 | 2023-07-10 | |

| Enamine | EN300-6479303-2.5g |

4-tert-butylpyridine-2,6-dicarbonitrile |

141920-17-4 | 95% | 2.5g |

$2631.0 | 2023-07-10 | |

| Enamine | EN300-6479303-5.0g |

4-tert-butylpyridine-2,6-dicarbonitrile |

141920-17-4 | 95% | 5.0g |

$3894.0 | 2023-07-10 | |

| Aaron | AR01EKGP-100mg |

4-tert-butylpyridine-2,6-dicarbonitrile |

141920-17-4 | 95% | 100mg |

$666.00 | 2023-12-16 | |

| 1PlusChem | 1P01EK8D-2.5g |

4-tert-butylpyridine-2,6-dicarbonitrile |

141920-17-4 | 95% | 2.5g |

$3314.00 | 2024-06-20 | |

| Aaron | AR01EKGP-250mg |

4-tert-butylpyridine-2,6-dicarbonitrile |

141920-17-4 | 95% | 250mg |

$941.00 | 2023-12-16 | |

| 1PlusChem | 1P01EK8D-10g |

4-tert-butylpyridine-2,6-dicarbonitrile |

141920-17-4 | 95% | 10g |

$7199.00 | 2023-12-21 | |

| A2B Chem LLC | AX58221-500mg |

4-tert-butylpyridine-2,6-dicarbonitrile |

141920-17-4 | 95% | 500mg |

$1137.00 | 2024-01-04 | |

| Aaron | AR01EKGP-50mg |

4-tert-butylpyridine-2,6-dicarbonitrile |

141920-17-4 | 95% | 50mg |

$454.00 | 2023-12-16 |

4-tert-butylpyridine-2,6-dicarbonitrile 関連文献

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

141920-17-4 (4-tert-butylpyridine-2,6-dicarbonitrile) 関連製品

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量